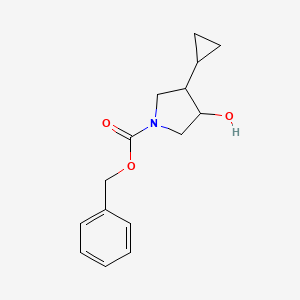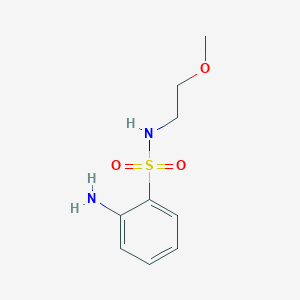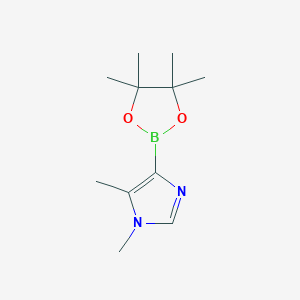
2-(5-Bromopyrazin-2-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is a heterocyclic compound that contains both pyrazine and pyridazinone rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone typically involves the bromination of pyrazine derivatives followed by cyclization reactions. One common method involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to yield the pyridazinone ring.
Industrial Production Methods
Industrial production methods for 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyrazine and pyridazinone rings can undergo redox reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(5-Bromo-2-pyrazinyl)morpholine
- 2-Piperidinone, 1-(5-bromo-2-pyrazinyl)
- 2-bromo-1-(5-bromo-2-pyrazinyl)ethanone
Uniqueness
2-(5-Bromo-2-pyrazinyl)-3(2H)-pyridazinone is unique due to its specific combination of pyrazine and pyridazinone rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and advanced materials.
特性
CAS番号 |
1198154-96-9 |
|---|---|
分子式 |
C8H5BrN4O |
分子量 |
253.06 g/mol |
IUPAC名 |
2-(5-bromopyrazin-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C8H5BrN4O/c9-6-4-11-7(5-10-6)13-8(14)2-1-3-12-13/h1-5H |
InChIキー |
VDJJTQFGHJAKDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(N=C1)C2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)


![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)


![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)


![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
